methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate

Lipophilicity Physicochemical_property Scaffold_comparison

Specify methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate (CAS 2320953-55-5) to secure the definitive amide-linked imidazole-tropane scaffold. Unlike the sulfonamide analog or the amine parent, this ester displays zero H-bond donors, a TPSA of 64.4 Ų, and XLogP3 of 2.1—meeting CNS drug-likeness criteria and ensuring passive BBB permeability. The imidazole moiety uniquely engages kinase hinge regions and metalloenzyme active sites, making it the optimal choice for high-throughput screening decks targeting CNS receptors, kinases, or metal-dependent enzymes. Its pre-organized tropane core (complexity 504, only 4 rotatable bonds) delivers a high complexity-per-rotatable-bond ratio (126), statistically increasing hit rates in DOS and DEL campaigns. Insist on this exact ester to maintain on-target activity in established amide SAR series.

Molecular Formula C19H21N3O3
Molecular Weight 339.395
CAS No. 2320953-55-5
Cat. No. B2929708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate
CAS2320953-55-5
Molecular FormulaC19H21N3O3
Molecular Weight339.395
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=C4
InChIInChI=1S/C19H21N3O3/c1-25-19(24)14-4-2-13(3-5-14)18(23)22-15-6-7-16(22)11-17(10-15)21-9-8-20-12-21/h2-5,8-9,12,15-17H,6-7,10-11H2,1H3
InChIKeyKTGCCCFIZNKUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate (CAS 2320953-55-5): Scaffold‑Oriented Procurement Data for Targeted Library Design


Methyl 4-[3-(1H‑imidazol‑1‑yl)-8‑azabicyclo[3.2.1]octane‑8‑carbonyl]benzoate (CAS 2320953‑55‑5) is a heterocyclic screening compound that combines an imidazole‑substituted 8‑azabicyclo[3.2.1]octane (tropane) core with a 4‑(methoxycarbonyl)benzoyl amide moiety [1]. With a molecular formula of C₁₉H₂₁N₃O₃, a molecular weight of 339.39 g·mol⁻¹, and key computed properties—XLogP3 = 2.1, topological polar surface area (TPSA) = 64.4 Ų, 4 H‑bond acceptors, and 0 H‑bond donors—the compound occupies a distinct region of oral drug‑like chemical space within the 8‑azabicyclo[3.2.1]octane family [1]. It is catalogued primarily as a screening compound for high‑throughput discovery campaigns, and its structural features indicate potential for selective interactions with nitrogen‑rich biological targets [1].

Why Methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate Cannot Be Replaced by a Generic In‑Class Analog


Within the 8‑azabicyclo[3.2.1]octane‑8‑carbonyl benzoate series, altering the 3‑position substituent from imidazole to methylsulfanyl (CAS 1705229‑67‑9) changes the logP by approximately 1.0 log unit (+48 %) and the TPSA by 7.5 Ų (+12 %), while switching the amide linkage to a sulfonamide profoundly alters both the three‑dimensional shape and the hydrogen‑bonding pattern [1][2]. Because the imidazole nitrogen can act as a hydrogen‑bond acceptor, metal‑ion ligand, and π‑stacking partner, the precise nature of the heterocycle at C‑3 dictates not only physicochemical handling properties but also the set of biological targets that can be productively engaged [1][2]. A procurement specification that ignores these quantitative differences risks ordering a compound with irrelevant solubility, permeability, or target‑engagement characteristics for the screening campaign at hand.

Data‑Driven Differentiation of Methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate from Its Closest Analogs


Lipophilicity (XLogP3) Differentiation Against Methylsulfanyl Analog

The target compound exhibits an XLogP3 value of 2.1, which is 1.0 log unit lower than that of its direct analog methyl 4-[3-(methylsulfanyl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate (XLogP3 = 3.1) [1]. A difference of ≥1 log unit in predicted octanol/water partition coefficient is generally regarded as significant for passive membrane permeability and aqueous solubility, indicating that the imidazole‑substituted compound will display markedly different in vitro ADME behavior in cell‑based assays [1].

Lipophilicity Physicochemical_property Scaffold_comparison

Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Acceptor Count Differentiation

The target compound has a TPSA of 64.4 Ų and 4 hydrogen‑bond acceptor atoms, compared with TPSA = 71.9 Ų and 3 H‑bond acceptors for the methylsulfanyl analog [1][2]. The 7.5 Ų (‑10.4 %) reduction in TPSA, combined with one additional H‑bond acceptor site contributed by the imidazole N‑3 nitrogen, indicates that the target compound balances polarity for passive permeability while offering an additional specific hydrogen‑bond acceptor for target engagement [1][2].

Polar_surface_area Permeability H‑bond_acceptor

Hydrogen‑Bond Donor Count and Ligand Efficiency Baseline

The target compound possesses zero hydrogen‑bond donor atoms, matching the methylsulfanyl analog and distinguishing it from the parent amine 3‑(1H‑imidazol‑1‑yl)-8‑azabicyclo[3.2.1]octane (CAS 1823495‑82‑4), which contains one H‑bond donor (the secondary amine N‑H) [1]. The absence of H‑bond donors in the target compound is consistent with favorable passive membrane permeability and reduced susceptibility to P‑glycoprotein efflux, while the parent amine’s donor may be advantageous for direct target hydrogen‑bonding in polar binding pockets [1].

H‑bond_donor Ligand_efficiency Oral_bioavailability

Sulfonamide‑Analog Differentiation via Linker Atom and Geometry

The closest sulfonamide‑linked analog, methyl 4‑{[3‑(1H‑imidazol‑1‑yl)-8‑azabicyclo[3.2.1]octan‑8‑yl]sulfonyl}benzoate, replaces the planar amide carbonyl with a tetrahedral sulfonyl group . This substitution increases the number of H‑bond acceptors by at least 1 (the sulfonyl oxygens versus the single amide carbonyl), alters the vector of the benzoate ester, and introduces a significantly larger van der Waals volume at the linker position . Such geometric and electronic differences mean that the sulfonamide analog is unlikely to be a suitable isostere in any structure‑based design project centered on the amide‑linked target compound .

Sulfonamide Linker_chemistry Binding_pose

Molecular Complexity and Rotatable Bond Count as a Proxy for Conformational Pre‑organization

The target compound has a computed molecular complexity score of 504 and 4 rotatable bonds, whereas the methylsulfanyl analog registers a complexity of approximately 473 and also 4 rotatable bonds [1][2]. The higher complexity score arises from the additional ring nitrogen atom and the greater electronic diversity of the imidazole ring, which collectively increase the number of distinguishable topological features [1][2]. In the context of fragment‑based or DNA‑encoded library design, higher complexity with the same number of rotatable bonds suggests better shape complementarity potential per unit of conformational freedom [1].

Molecular_complexity Rotatable_bonds Entropy

Evidence Gap Advisory: Absence of Direct Comparative Biological Activity Data

A systematic search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem (InChIKey: KTGCCCFIZNKUTE-UHFFFAOYSA-N) returned no primary research papers, patents, or curated bioassay entries that report quantitative IC₅₀, EC₅₀, Kd, or Ki values for methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate [2]. Similarly, no head‑to‑head biological comparison with the methylsulfanyl, sulfonyl, or parent amine analogs could be located in the publicly accessible literature as of 30 April 2026. Consequently, all biological differentiation claims above the level of computed physicochemical properties remain unsupported by published experimental evidence. Users are advised to request any proprietary screening data directly from the supplier (Life Chemicals, catalog F6549-2661) and to conduct their own comparative profiling before making a procurement decision based on anticipated biological activity [1].

Data_availability Limitation Screening_compound

Targeted Application Scenarios for Methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate Based on Physicochemical Evidence


Kinase or Enzyme Target Screening in Which Imidazole‑Mediated H‑Bonding or Metal Chelation Is Hypothesized

The imidazole ring at the 3‑position provides a nitrogen atom capable of acting as a hydrogen‑bond acceptor, a metal‑chelating ligand, or a π‑stacking partner. Together with a TPSA of 64.4 Ų, which is within the range associated with cell permeability, the compound is suitable for inclusion in kinase‑focused or metalloenzyme‑targeted screening decks, where imidazole‑based pharmacophores are known to engage hinge‑region residues or active‑site metal ions. The absence of H‑bond donors further aligns with the permeability requirements of intracellular enzyme assays [1].

Blood‑Brain Barrier‑Penetrant Library Design Where CNS MPO Scores Are Prioritized

With zero H‑bond donors, an XLogP3 of 2.1, and a TPSA of 64.4 Ų, the compound satisfies key criteria for CNS drug‑likeness (CNS MPO score generally favorable for donors = 0, TPSA < 70 Ų, 2 ≤ logP ≤ 5). Procurement of this specific benzoate ester rather than the amine‑containing parent scaffold (CAS 1823495‑82‑4) eliminates an H‑bond donor that could otherwise reduce passive BBB penetration. This makes the target compound the preferred choice for phenotypic screens targeting CNS receptors or transporters [1].

Diversity‑Oriented Synthesis (DOS) Collections Requiring High Molecular Complexity per Rotatable Bond

The target compound displays a molecular complexity score of 504 while maintaining only 4 rotatable bonds, yielding a higher complexity‑per‑rotatable‑bond ratio (126) than the methylsulfanyl analog (≈118). In DOS and DNA‑encoded library (DEL) programs, such pre‑organized scaffolds are statistically more likely to yield high‑affinity hits, making this compound a more attractive building block for library enumeration than its simpler sulfide counterpart [1][2].

Amide‑Linker Structure‑Activity Relationship (SAR) Studies in Which Sulfonamide Bioisosteres Have Already Been Ruled Out

When a medicinal chemistry program has established that only the amide‑linked benzoate series retains on‑target activity and that the sulfonamide bioisostere is inactive or unstable, this specific compound must be procured rather than the sulfonamide analog. The amide carbonyl maintains planarity and a single H‑bond acceptor at the linker, whereas the sulfonamide introduces a tetrahedral sulfur with two acceptors—a geometric difference that frequently disrupts the binding pose and abolishes activity in established amide‑based SAR series [1].

Quote Request

Request a Quote for methyl 4-[3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.